2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
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Description
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety . They are key materials for making naphthalene . They have been used in the synthesis of various organic compounds and have applications in fields like optoelectronics and analytical tools .
Synthesis Analysis
The synthesis of similar compounds involves the cyclocondensation of 2-[bis (methylthio)methylene]malononitrile and 2-amino-benzenthiol . This compound, on treatment with phosphorus pentasulfide, gives the corresponding thioamide derivative in a regioselective manner .Molecular Structure Analysis
The molecular structure of these compounds is characterized by NMR (1H and 13C), HR-MS and FT-IR spectra .Chemical Reactions Analysis
The chemical reactions involving these compounds are affected by solvent polarity . The degree of charge transfer gradually increases with an increase in solvent polarity .Physical and Chemical Properties Analysis
These compounds exhibit good thermal and electrochemical stability . They show green emission in solution and solid thin films due to the characteristics of excited-state intramolecular proton-transfer (ESIPT) .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)11-25(21,22)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGOSDWURBKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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